![molecular formula C20H17ClN4O2S B2585785 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide CAS No. 894021-08-0](/img/structure/B2585785.png)

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

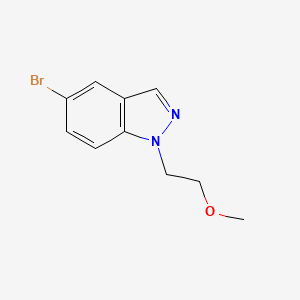

“N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide” is a compound with a molecular weight of 432.9g/mol and a molecular formula of C23H17ClN4OS . It is a type of thiazolo[3,2-b][1,2,4]triazol-6-one, which has shown promising anticancer activity against a range of cancer cell lines .

Synthesis Analysis

The synthesis of similar compounds involves three-component and three-stage synthetic protocols . The reaction of thiazoles with thiourea yielded hybrid molecules in an excellent yield . The structures of the derivatives were confirmed by 1H-NMR, 13C-NMR, 2D NMR, and LC-MS .Molecular Structure Analysis

The molecular structure of this compound includes a thiazolo[3,2-b][1,2,4]triazol-6-one scaffold . The molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms .Chemical Reactions Analysis

The reaction of thiazoles with thiourea yielded hybrid molecules . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups .Physical and Chemical Properties Analysis

The compound has a molecular weight of 432.9g/mol and a molecular formula of C23H17ClN4OS . The exact mass is 432.0811600 and the monoisotopic mass is also 432.0811600 .Applications De Recherche Scientifique

Enzyme Inhibition and Antimicrobial Activity

This compound is part of a class of molecules investigated for their potential enzyme inhibitory and antimicrobial properties. For instance, compounds derived from related structures have shown significant anti-lipase and anti-α-glucosidase activities, indicating potential for therapeutic applications in treating conditions like obesity and diabetes due to their enzyme inhibition capabilities. Similarly, antimicrobial screening of analogous compounds has revealed promising antibacterial and antifungal activities, suggesting their utility in combating microbial infections (Bekircan, Ülker, & Menteşe, 2015; Desai, Rajpara, & Joshi, 2013).

Cancer Research

In cancer research, specific benzimidazole derivatives bearing a triazole moiety have been studied for their EGFR (Epidermal Growth Factor Receptor) inhibitory activity, a critical target in many cancers. These studies involve molecular docking and stability analyses, providing insights into the potential anti-cancer applications of related compounds (Karayel, 2021).

Anticonvulsant Effects

Research on derivatives of similar chemical structures has also explored their anticonvulsant effects, highlighting the potential of these compounds in treating seizure disorders. The focus on benzodiazepine receptor agonists within this chemical class underscores the ongoing search for more effective and safer treatments for epilepsy and related neurological conditions (Faizi, Jahani, Ebadi, Tabatabai, Rezaee, Lotfaliei, Amini, & Almasirad, 2017).

Antimicrobial and Antitumor Screening

Further, novel thiazolidinone derivatives containing benzothiazole moieties have been synthesized and screened for their antitumor and antimicrobial activities. These screenings have revealed that some compounds exhibit significant activity against various cancer cell lines and microbial strains, indicating the broad spectrum of potential applications of these molecules in pharmaceutical development (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010).

Mécanisme D'action

Target of Action

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-methoxybenzamide is a complex compound that interacts with multiple targets. Similar compounds have been reported to exhibit a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant effects .

Mode of Action

It is likely that the compound interacts with its targets through a combination of hydrogen bonding, electrostatic interactions, and hydrophobic interactions . The presence of the thiazole ring and the triazole ring in the compound may play a significant role in these interactions .

Biochemical Pathways

Given the broad spectrum of biological activities associated with similar compounds, it is likely that multiple pathways are affected .

Result of Action

Similar compounds have been reported to exhibit a variety of effects, including anti-inflammatory and analgesic activities .

Orientations Futures

Propriétés

IUPAC Name |

N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17ClN4O2S/c1-27-17-5-3-2-4-16(17)19(26)22-11-10-15-12-28-20-23-18(24-25(15)20)13-6-8-14(21)9-7-13/h2-9,12H,10-11H2,1H3,(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKNCKEGKAYYUFK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2585703.png)

![2-(5-ethoxy-1,6-dimethyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-methylacetamide](/img/structure/B2585704.png)

![1-[4-(6-Nitro-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2585710.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)naphthalene-1-sulfonamide](/img/structure/B2585711.png)

![1-[1-(2-cyclopropylacetyl)piperidin-4-yl]-3-methyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2585712.png)

![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2585714.png)

![N-(5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylpropanamide](/img/structure/B2585718.png)

![6-chloro-2-(pyrrolidine-1-carbonyl)-4-[4-(trifluoromethoxy)phenyl]-4H-1lambda6,4-benzothiazine-1,1-dione](/img/structure/B2585719.png)

![N'-(3,5-dimethylphenyl)-N-{2-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}ethanediamide](/img/structure/B2585720.png)

![2-[2-(4-methoxy-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol](/img/structure/B2585721.png)

![ethyl 4-[(7-ethoxy-4-oxo-4H-chromen-3-yl)oxy]benzoate](/img/structure/B2585723.png)

![3-((5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2585725.png)